molecular formula C7H10N2O B1230858 Cyclamidomycin CAS No. 35663-85-5

Cyclamidomycin

Cat. No. B1230858
CAS RN: 35663-85-5
M. Wt: 138.17 g/mol
InChI Key: SJFPWBFXBOZGTB-ONEGZZNKSA-N
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Description

Cyclamidomycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antibiotic Discovery

Cyclamidomycin, initially discovered as a new antibiotic from a Streptomyces strain, has been identified for its properties similar to pyracrimycin A, derived from a different Actinomyces species. This discovery showcases the diverse sources and potential of antibiotics in the microbial world (Takahashi et al., 1971).

Inhibition of Bacterial Growth

Research has demonstrated that cyclamidomycin effectively inhibits the growth of E. coli by impeding nucleoside diphosphokinase, an enzyme critical for nucleic acid synthesis in bacteria. This highlights its potential as a target-specific antibacterial agent (Saeki et al., 1972).

properties

CAS RN

35663-85-5

Product Name

Cyclamidomycin

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)prop-2-enamide

InChI

InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+

InChI Key

SJFPWBFXBOZGTB-ONEGZZNKSA-N

Isomeric SMILES

C1CC(=NC1)/C=C/C(=O)N

SMILES

C1CC(=NC1)C=CC(=O)N

Canonical SMILES

C1CC(=NC1)C=CC(=O)N

Other CAS RN

43043-82-9
35663-85-5

synonyms

cyclamidomycin
desdanine
pyracrimycin A
pyracrimycin A, (E)-isomer
pyracrimycin B
trans 3-(1-pyrrolin-2-yl)acrylamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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